1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine
Description
1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine is a bicyclic amine derivative featuring a cyclopentane ring fused to a methanamine group and substituted with bromine and fluorine at the 4- and 2-positions of the aromatic ring, respectively. This compound is structurally tailored for applications in pharmaceutical and agrochemical research, particularly as a building block for kinase inhibitors or receptor-targeting molecules. Its synthesis typically involves cyclopentane ring formation via cycloaddition or alkylation reactions, followed by halogenation and amination steps. The bromine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom modulates electronic properties and metabolic stability .
Properties
Molecular Formula |
C12H15BrFN |
|---|---|
Molecular Weight |
272.16 g/mol |
IUPAC Name |
[1-(4-bromo-2-fluorophenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C12H15BrFN/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 |
InChI Key |
XZTKEDWZIAMGGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.
Chemical Reactions Analysis
1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different products.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, bases, and organoboron compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Researchers use it to study the effects of halogenated compounds on biological systems.
Industry: The compound’s unique properties make it useful in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Table 1: Key Physicochemical Parameters
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DMF) | LogP |
|---|---|---|---|---|
| 1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine | 274.13 | Not reported | Moderate | 2.8 |
| 1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine hydrochloride | 304.62 | Not reported | High | 1.9 |
| (2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one | 346.00 | 133–134 | High | 3.5 |
| (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride | 283.55 | Not reported | Moderate | 2.2 |
- Melting Points: The thiophene-propenone derivative exhibits a defined melting range (133–134°C), attributed to strong intermolecular interactions in its crystalline lattice .
- LogP : The cyclopentane-methanamine derivative has higher lipophilicity (LogP 2.8) compared to its ethylamine analog (LogP 2.2), reflecting the cyclopentane’s hydrophobic contribution.
Reactivity in Cross-Coupling Reactions
Pharmaceutical Relevance
Biological Activity
1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine can be represented as follows:
- Molecular Formula : C12H14BrFN
- SMILES Notation : C1CC(C(C1)N)C2=C(C=C(C=C2)Br)F
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. It has been investigated for its potential as a histamine H3 receptor antagonist and a serotonin reuptake inhibitor . These mechanisms suggest a role in modulating neurotransmitter levels, which could have implications for treating disorders such as depression and anxiety.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Histamine H3 Receptor Antagonist | Inhibits the H3 receptor, potentially enhancing the release of histamine and other neurotransmitters. |
| Serotonin Reuptake Inhibition | Inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft. |
| Antimicrobial Properties | Preliminary studies suggest potential antimicrobial activity against certain Gram-positive bacteria. |
Study 1: Histamine H3 Antagonism
A study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of several compounds related to 1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine. The findings indicated that these compounds exhibited significant histamine H3 receptor antagonism, which is associated with improved cognitive function in preclinical models .
Study 2: Serotonin Reuptake Inhibition
Research highlighted in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity as serotonin reuptake inhibitors. This suggests potential therapeutic applications in mood disorders .
Study 3: Antimicrobial Activity
In an investigation focused on antimicrobial properties, a series of compounds including 1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine were tested against various pathogens. Results indicated enhanced activity against key Gram-positive bacteria compared to traditional treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
